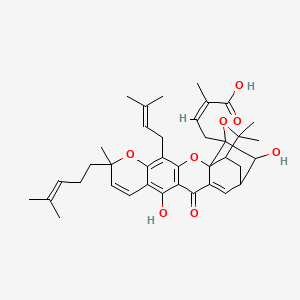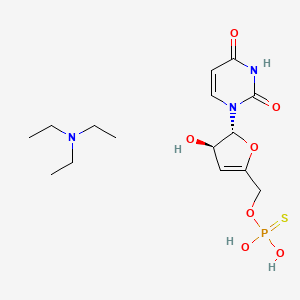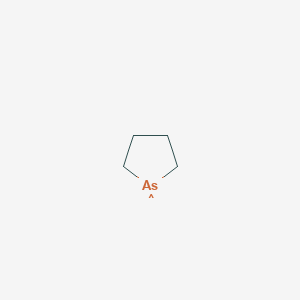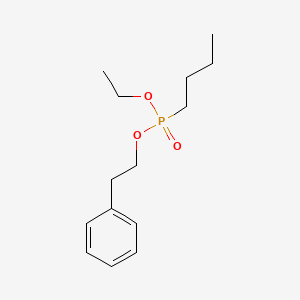
Ethyl 2-phenylethyl butylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-phenylethyl butylphosphonate is a phosphonic ester obtained by the esterification of both the hydroxy groups of butylphosphonic acid with ethanol and 2-phenylethanol respectively. It has a role as a metabolite. It derives from a butylphosphonic acid.
Applications De Recherche Scientifique
Potential Antigen Inhibitors
Ethyl 2-phenylethyl butylphosphonate has potential applications as an antigen inhibitor. Research demonstrates the synthesis of ethyl 3-(hydroxyphenoxy)benzyl butylphosphonates as potential antigen 85C inhibitors, using strategies like Ullman diaryl ether synthesis combined with benzyl- and trityl protection for phenol hydroxyl groups (Frlan, Gobec, & Kikelj, 2007).
Corrosion Inhibition
This compound derivatives have been investigated for their corrosion inhibition efficiency. A study on ethyl hydrogen [(methoxyphenyl)(methylamino) methyl]phosphonate derivatives revealed their effectiveness in inhibiting mild steel corrosion in acidic solutions. This study highlights the relationship between molecular structure and inhibition efficiency, supported by both experimental and theoretical (DFT) findings (Djenane, Chafaa, Chafai, Kerkour, & Hellal, 2019).
Synthesis of Alkynes
In the field of organic synthesis, derivatives of this compound are used in the synthesis of alkynes. For instance, diethyl (dichloromethyl)phosphonate has been used in the synthesis of (4-methoxyphenyl)ethyne, demonstrating the role of these compounds in complex chemical syntheses (Marinetti & Savignac, 2003).
Adhesive Polymer Synthesis
This compound is also relevant in the synthesis of adhesive polymers. Research on 2-(dihydroxyphosphoryl)ethyloxy-α-methyl-substituted methacrylic acids, synthesized by hydrolyzing related acrylates, highlights the role of phosphonic acid monomers in creating hydrolytically stable polymers with potential adhesive properties (Moszner, Zeuner, Pfeiffer, Schurte, Rheinberger, & Drache, 2001).
Butyrylcholinesterase Inhibition
Another significant application is in inhibiting butyrylcholinesterase (BChE). Studies on 2-chloro-1-(substituted-phenyl)ethylphosphonic acids have explored their role as irreversible inhibitors of BChE. These compounds have shown high affinity and potency in inhibiting enzyme activity, indicating potential applications in related fields (Zhang & Casida, 2002).
Propriétés
Formule moléculaire |
C14H23O3P |
|---|---|
Poids moléculaire |
270.3 g/mol |
Nom IUPAC |
2-[butyl(ethoxy)phosphoryl]oxyethylbenzene |
InChI |
InChI=1S/C14H23O3P/c1-3-5-13-18(15,16-4-2)17-12-11-14-9-7-6-8-10-14/h6-10H,3-5,11-13H2,1-2H3 |
Clé InChI |
PQWBNCIKGJGHRR-UHFFFAOYSA-N |
SMILES |
CCCCP(=O)(OCC)OCCC1=CC=CC=C1 |
SMILES canonique |
CCCCP(=O)(OCC)OCCC1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






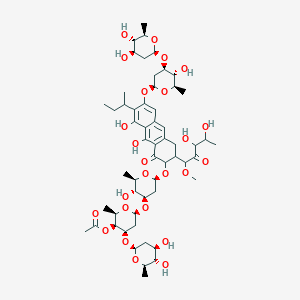


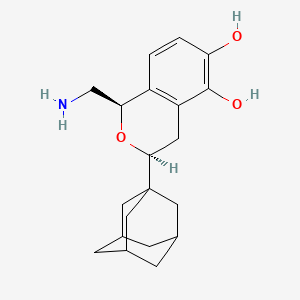
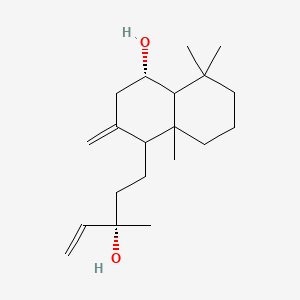

![(1S,5R,6R,8R,10S,13S,16S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol](/img/structure/B1233441.png)
